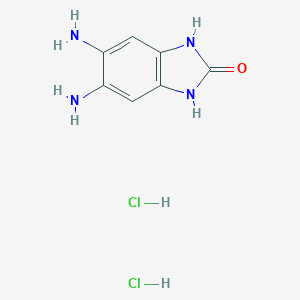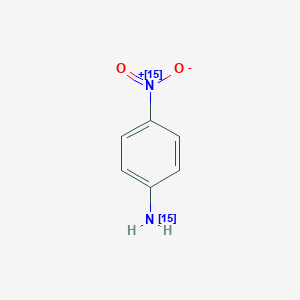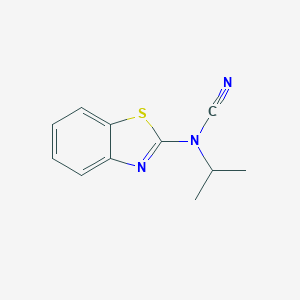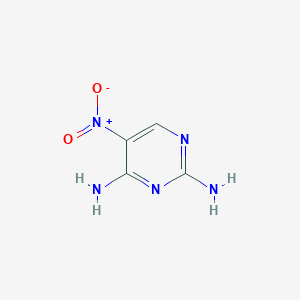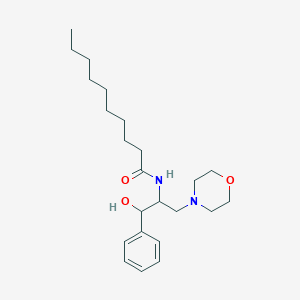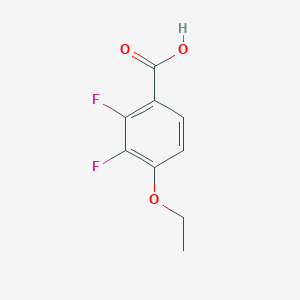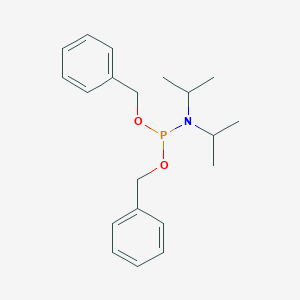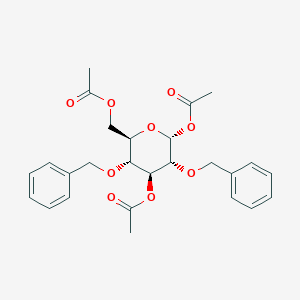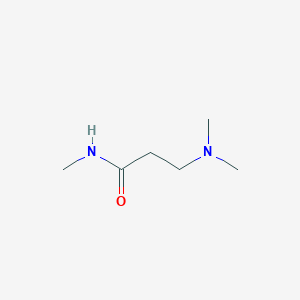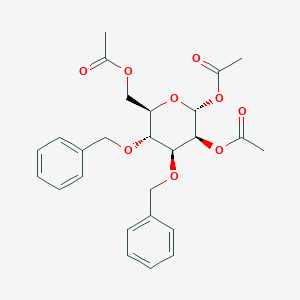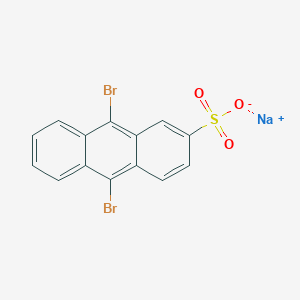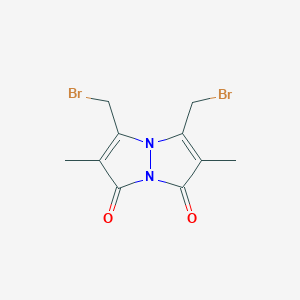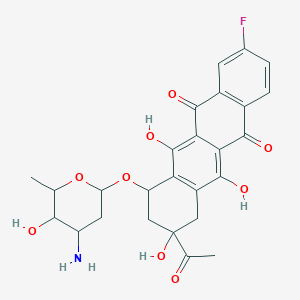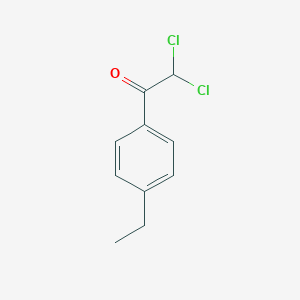
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one, also known as ethyl-2,2-dichloro-1-phenylethan-1-one, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is widely used in the synthesis of various organic compounds and has been found to exhibit potent biological activities.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has been extensively used in scientific research due to its diverse applications. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor and antiviral properties. Moreover, this compound has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has been found to exhibit potent biological activities in various biochemical and physiological assays. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Moreover, this compound has been shown to reduce inflammation, pain, and fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one has several advantages for lab experiments. This compound is readily available, easy to synthesize, and has a high yield. Moreover, it exhibits potent biological activities, making it an ideal candidate for various biochemical and physiological assays. However, this compound has some limitations as well. It is toxic and can cause harm if not handled properly. Moreover, its exact mechanism of action is not fully understood, which limits its use in some applications.
Direcciones Futuras
There are several future directions for the use of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one in scientific research. One of the potential applications of this compound is in the development of novel antiviral and anticancer agents. Moreover, this compound can be used as a tool to study the mechanism of action of COX inhibitors and their effects on inflammation and pain. Additionally, the synthesis of novel organic compounds using 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one as a precursor can lead to the discovery of new pharmaceuticals, agrochemicals, and fragrances.
Conclusion:
In conclusion, 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound exhibits potent biological activities and has been extensively used in various biochemical and physiological assays. The synthesis of this compound is easy, and it has a high yield. However, its toxicity and limited understanding of its mechanism of action limit its use in some applications. Nonetheless, there are several future directions for the use of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one in scientific research, including the development of novel antiviral and anticancer agents and the synthesis of new organic compounds.
Métodos De Síntesis
The synthesis of 2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one can be achieved by reacting 4-ethylacetophenone with phosphorus pentachloride and aluminum chloride in the presence of chloroform. This reaction results in the formation of the target compound, which can be purified through recrystallization. The yield of the reaction is typically high, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
Número CAS |
121069-00-9 |
|---|---|
Nombre del producto |
2,2-Dichloro-1-(4-ethylphenyl)ethan-1-one |
Fórmula molecular |
C10H10Cl2O |
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
Clave InChI |
OBMKWMUEGBPCNK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Sinónimos |
Ethanone, 2,2-dichloro-1-(4-ethylphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



